Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate typically involves the reaction between butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be broken down in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers.
Wirkmechanismus
The mechanism of action of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the release of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: Another ester with similar applications in fragrances and solvents.
Ethyl butanoate: Known for its fruity odor and used in flavorings.
Methyl butanoate: Used in perfumes and as a solvent.
Uniqueness
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is unique due to its specific structure, which allows for distinct interactions with enzymes and other molecules. This uniqueness makes it valuable in specialized applications, such as drug delivery and biodegradable polymer production.
Eigenschaften
CAS-Nummer |
90747-00-5 |
---|---|
Molekularformel |
C12H22O5 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
butyl 4-(2-ethoxy-2-oxoethoxy)butanoate |
InChI |
InChI=1S/C12H22O5/c1-3-5-9-17-11(13)7-6-8-15-10-12(14)16-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
MEBQBMIDGOZVBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCOCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.